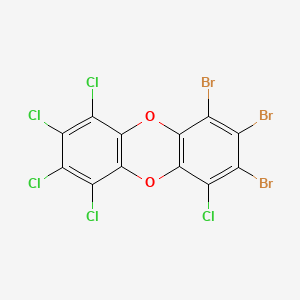
Dibenzo(b,e)(1,4)dioxin, tribromopentachloro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibenzo(b,e)(1,4)dioxin, tribromopentachloro- is a polycyclic heterocyclic organic compound. It consists of two benzene rings connected by a 1,4-dioxin ring, with multiple bromine and chlorine substituents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo(b,e)(1,4)dioxin, tribromopentachloro- typically involves the halogenation of dibenzo(b,e)(1,4)dioxin. The process includes:
Reaction Conditions: The reactions are usually carried out in the presence of a catalyst, such as iron or aluminum chloride, at elevated temperatures to facilitate the halogenation process.
Industrial Production Methods
Industrial production methods for dibenzo(b,e)(1,4)dioxin, tribromopentachloro- are similar to laboratory synthesis but on a larger scale. The process involves:
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are used to maintain precise control over reaction conditions.
化学反应分析
Types of Reactions
Dibenzo(b,e)(1,4)dioxin, tribromopentachloro- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinones and other oxygenated derivatives.
Reduction: Reduction reactions can remove halogen atoms, leading to the formation of less substituted dibenzodioxins.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Oxidation: Quinones and hydroxylated derivatives.
Reduction: Less substituted dibenzodioxins.
Substitution: Various substituted dibenzodioxins depending on the nucleophile used.
科学研究应用
Dibenzo(b,e)(1,4)dioxin, tribromopentachloro- has several scientific research applications:
作用机制
The mechanism of action of dibenzo(b,e)(1,4)dioxin, tribromopentachloro- involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound can alter gene expression, leading to various biological effects. The pathways involved include:
相似化合物的比较
Dibenzo(b,e)(1,4)dioxin, tribromopentachloro- is compared with other similar compounds such as:
Polychlorinated Dibenzodioxins (PCDDs): These compounds have similar structures but differ in the number and position of chlorine atoms.
Polybrominated Dibenzodioxins (PBDDs): These compounds have bromine atoms instead of chlorine.
Mixed Halogenated Dibenzodioxins: Compounds that contain both bromine and chlorine atoms.
Uniqueness
The uniqueness of dibenzo(b,e)(1,4)dioxin, tribromopentachloro- lies in its specific combination of bromine and chlorine substituents, which can influence its chemical reactivity and biological activity .
属性
CAS 编号 |
107207-43-2 |
|---|---|
分子式 |
C12Br3Cl5O2 |
分子量 |
593.1 g/mol |
IUPAC 名称 |
1,2,3-tribromo-4,6,7,8,9-pentachlorodibenzo-p-dioxin |
InChI |
InChI=1S/C12Br3Cl5O2/c13-1-2(14)4(16)10-9(3(1)15)21-11-7(19)5(17)6(18)8(20)12(11)22-10 |
InChI 键 |
IBGGMNOUXCEPBQ-UHFFFAOYSA-N |
规范 SMILES |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC3=C(O2)C(=C(C(=C3Br)Br)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


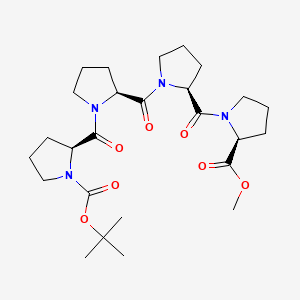
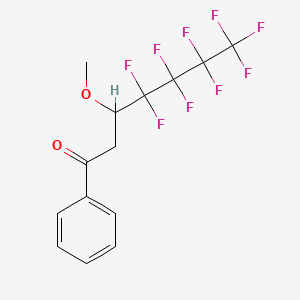


![Di([1,1'-biphenyl]-4-yl)bis[(4-methoxybenzoyl)oxy]stannane](/img/structure/B14328251.png)
![2-(2-Nitrophenyl)furo[3,2-c]pyridin-4(5H)-one](/img/structure/B14328254.png)
![3-Amino-4-[(2-phenylethyl)amino]-1H-1lambda~6~,2,5-thiadiazole-1,1-dione](/img/structure/B14328256.png)
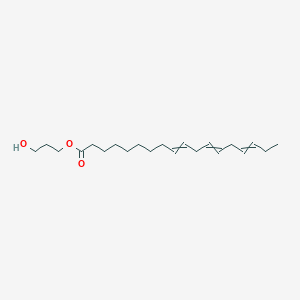
![N-[4-[[(E)-(2-hydroxyphenyl)methylideneamino]carbamoyl]phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B14328268.png)
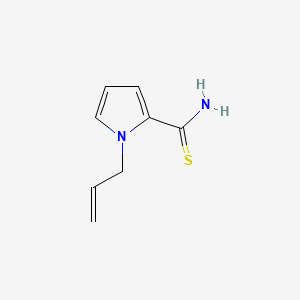

![1-Morpholin-4-yl-3-[6-(morpholin-4-ylcarbamoylamino)hexyl]urea](/img/structure/B14328288.png)
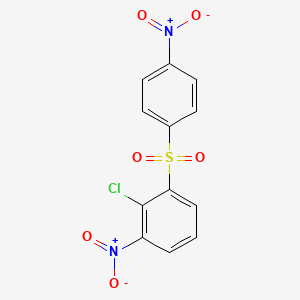
![1-((3aS,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B14328299.png)
